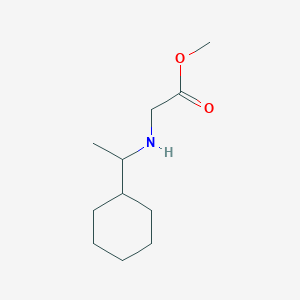![molecular formula C10H12ClNO B13476204 [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13476204.png)
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chloro group at the 7th position and a methanol group at the 3rd position of the tetrahydroisoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydroisoquinoline core.
Methanol Addition: The methanol group is introduced at the 3rd position through a nucleophilic substitution reaction, often using methanol as the nucleophile in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Aldehyde, carboxylic acid
Reduction: Amine
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The chloro and methanol groups play a crucial role in its binding affinity and reactivity. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can be compared with other tetrahydroisoquinoline derivatives:
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
[(3S)-7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: The bromo group may confer different steric and electronic properties compared to the chloro group.
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol: The ethanol group may affect the compound’s solubility and reactivity.
The unique combination of the chloro and methanol groups in this compound distinguishes it from these similar compounds, contributing to its specific chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12ClNO |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
InChI |
InChI=1S/C10H12ClNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2/t10-/m0/s1 |
InChI-Schlüssel |
JKLWNYXPDZPHRL-JTQLQIEISA-N |
Isomerische SMILES |
C1[C@H](NCC2=C1C=CC(=C2)Cl)CO |
Kanonische SMILES |
C1C(NCC2=C1C=CC(=C2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)



![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)
![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)



